molecular formula C20H16ClN3O B11389016 1-(3-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(3-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11389016
M. Wt: 349.8 g/mol
InChI Key: FMPSABSBKJZJAE-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a benzodiazole moiety, and a pyrrolidinone ring

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the benzodiazole intermediate.

    Formation of the Pyrrolidinone Ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Prop-2-yn-1-yl Group: This step typically involves an alkylation reaction using a prop-2-yn-1-yl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Cycloaddition: The prop-2-yn-1-yl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazole derivatives.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the prop-2-yn-1-yl group can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Similar compounds to 1-(3-CHLOROPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE include:

The uniqueness of 1-(3-CHLOROPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C20H16ClN3O/c1-2-10-23-18-9-4-3-8-17(18)22-20(23)14-11-19(25)24(13-14)16-7-5-6-15(21)12-16/h1,3-9,12,14H,10-11,13H2

InChI Key

FMPSABSBKJZJAE-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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